molecular formula C13H9ClN2O2 B11723863 3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one

3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one

Cat. No.: B11723863
M. Wt: 260.67 g/mol
InChI Key: QFPDGAJIDNMIOW-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one is a complex organic compound that features a unique structure combining an indole moiety with an oxazole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with chloromethyl ketones under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Scientific Research Applications

3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one can be compared with other similar compounds, such as:

    3-(1H-Indol-3-ylmethylidene)indole: This compound shares the indole structure but lacks the oxazole ring, resulting in different chemical and biological properties.

    N-(indol-3-ylidenemethyl)pyridin-3-amine: This compound features an indole moiety linked to a pyridine ring, offering a different set of interactions and applications.

The uniqueness of this compound lies in its combined indole and oxazole structures, which provide a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-6-12-10(13(17)18-16-12)5-8-7-15-11-4-2-1-3-9(8)11/h1-5,7,16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPDGAJIDNMIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NOC3=O)CCl)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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